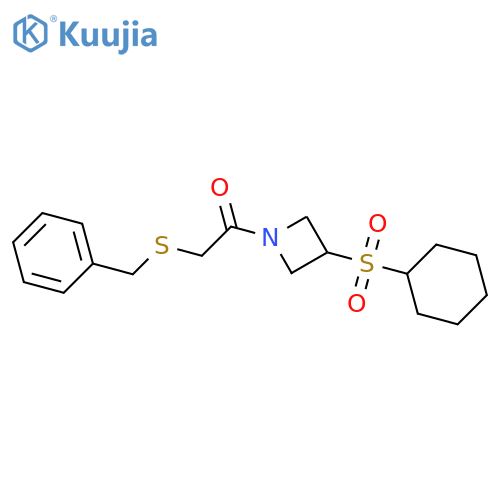

Cas no 1796970-26-7 (2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one)

2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one

- 2-benzylsulfanyl-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone

- 2-(benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone

- 2-(benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethan-1-one

- 2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one

- AKOS024564574

- 1796970-26-7

- F6442-1132

-

- インチ: 1S/C18H25NO3S2/c20-18(14-23-13-15-7-3-1-4-8-15)19-11-17(12-19)24(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2

- InChIKey: RJPOVNRTPSMZSS-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CC(S(C2CCCCC2)(=O)=O)C1)CSCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 367.12758601g/mol

- どういたいしつりょう: 367.12758601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 88.1Ų

2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6442-1132-5μmol |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-20μmol |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-4mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-25mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-75mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-3mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-2mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-15mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-1mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6442-1132-5mg |

2-(benzylsulfanyl)-1-[3-(cyclohexanesulfonyl)azetidin-1-yl]ethan-1-one |

1796970-26-7 | 5mg |

$69.0 | 2023-09-09 |

2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-oneに関する追加情報

Introduction to 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one (CAS No. 1796970-26-7) and Its Emerging Applications in Chemical Biology

2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one, identified by its CAS number 1796970-26-7, represents a structurally intricate compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. The compound’s unique framework, featuring a benzylsulfanyl group, a cyclohexanesulfonyl moiety, and an azetidine ring system, positions it as a versatile scaffold for the development of novel bioactive molecules. This introduction delves into the compound’s chemical characteristics, its potential biological applications, and how it aligns with the latest advancements in drug discovery and molecular pharmacology.

The molecular structure of 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one is characterized by a combination of functional groups that endow it with distinct chemical and biological properties. The presence of the benzylsulfanyl group introduces a hydrophobic aromatic ring linked to a sulfur atom, which can participate in various non-covalent interactions with biological targets. Concurrently, the cyclohexanesulfonyl group contributes to the molecule’s solubility and stability while also serving as a potential pharmacophore for receptor binding. The azetidine ring system, a six-membered heterocycle with nitrogen, further enhances the compound’s structural diversity and reactivity.

In recent years, there has been a surge in interest toward heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. Among these, azetidine derivatives have emerged as promising candidates for therapeutic intervention due to their ability to modulate enzyme activity and receptor function. The specific arrangement of substituents in 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one makes it an attractive candidate for further exploration in this context.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged similar scaffolds to develop molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The benzylsulfanyl group, for instance, has been shown to enhance binding affinity to certain protein targets, while the cyclohexanesulfonyl moiety can influence metabolic stability and bioavailability. These features make the compound a valuable building block for medicinal chemists aiming to design next-generation therapeutics.

The intersection of computational chemistry and experimental pharmacology has accelerated the discovery process for such compounds. Advanced computational methods allow researchers to predict binding affinities and metabolic pathways with high accuracy, enabling faster screening of potential drug candidates. In parallel, high-throughput screening technologies have enabled the rapid identification of biologically active molecules from large libraries. This synergy between computational modeling and experimental validation has been instrumental in advancing projects like those involving 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one.

Recent studies have highlighted the role of sulfonamide derivatives in modulating biological pathways associated with inflammation and cancer progression. The cyclohexanesulfonyl group in this compound shares structural similarities with known sulfonamide-based drugs that exhibit potent biological activity. By incorporating this moiety into an azetidine framework, researchers may uncover novel mechanisms of action or enhance existing ones. Such modifications are critical for overcoming resistance mechanisms and improving therapeutic outcomes.

The development of new methodologies for synthesizing complex heterocycles has also contributed to the growing interest in compounds like 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient construction of intricate molecular architectures. These advances not only reduce synthetic costs but also open up new possibilities for drug design by allowing chemists to explore previously inaccessible chemical space.

Another area where this compound shows promise is in the field of protease inhibition. Proteases play crucial roles in various physiological processes, including signal transduction and cellular degradation pathways. Small-molecule inhibitors targeting these enzymes have been highly successful therapeutics; however, many existing drugs suffer from issues such as poor selectivity or limited bioavailability. The unique structural features of 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one, particularly its ability to interact with hydrophobic pockets within protease active sites, positions it as a potential lead compound for developing more effective inhibitors.

The pharmaceutical industry continues to invest heavily in exploring novel chemical entities due to the increasing demand for personalized medicine and targeted therapies. Compounds like 2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one exemplify how interdisciplinary approaches—combining organic chemistry, computational biology, and clinical research—can yield innovative solutions to complex medical challenges. As our understanding of disease mechanisms deepens, so too does our capacity to design molecules that precisely address these issues.

In conclusion,2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one (CAS No. 1796970-26-7) stands out as a structurally fascinating compound with significant potential in chemical biology and drug discovery. Its unique combination of functional groups makes it an excellent candidate for further investigation into antimicrobial agents, protease inhibitors, anti-inflammatory therapies,and other therapeutic modalities*. As research methodologies continue to evolve,this molecule will undoubtedly play an important role in shaping future advancements within both academic research*and*industrial applications.

1796970-26-7 (2-(benzylsulfanyl)-1-3-(cyclohexanesulfonyl)azetidin-1-ylethan-1-one) 関連製品

- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))

- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)

- 13837-45-1(1-Ethoxycyclopropanol)

- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)

- 1337598-54-5(2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol)

- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)

- 946302-29-0(N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 46817-91-8(2-(2-Ethoxyphenoxy)methylmorpholine)

- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)

- 2866334-49-6(Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate)